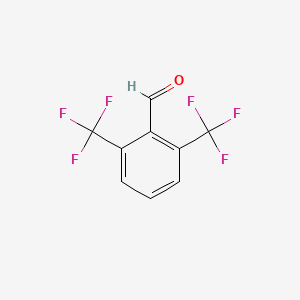

2,6-Bis(trifluoromethyl)benzaldehyde

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules imparts a range of desirable properties. The trifluoromethyl group (-CF3), in particular, is known for its strong electron-withdrawing nature and high lipophilicity. mdpi.comcymitquimica.com These characteristics can enhance the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation. rsc.org Furthermore, fluorination can improve a molecule's bioavailability and membrane permeability, crucial factors in drug design. rsc.org The unique properties of the carbon-fluorine bond, being the strongest in organic chemistry, also contribute to the thermal and chemical stability of materials. cymitquimica.com Consequently, about 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine.

The Role of Benzaldehyde (B42025) Derivatives as Versatile Intermediates in Advanced Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. rug.nl The aldehyde functional group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. rug.nl This versatility allows chemists to construct complex molecular frameworks from relatively simple starting materials. Benzaldehyde derivatives are key intermediates in the synthesis of pharmaceuticals, dyes, perfumes, and polymers. masterorganicchemistry.comacs.org Their ability to be readily converted into a multitude of other functional groups makes them indispensable tools for synthetic chemists.

Specific Focus: 2,6-Bis(trifluoromethyl)benzaldehyde as a Research Target

Within the family of fluorinated benzaldehydes, this compound stands out as a compound of significant interest. Its structure, featuring two bulky and highly electron-withdrawing trifluoromethyl groups flanking the aldehyde functionality, suggests unique chemical behavior that is distinct from other isomers. While it is commercially available for laboratory use, it remains a specialized reagent, with its full synthetic potential still being explored. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 118762-55-3 |

| Molecular Formula | C₉H₄F₆O |

| Molecular Weight | 242.12 g/mol |

| Appearance | Not specified (typically liquid or low-melting solid) |

| Purity | ≥95% (as commercially available) cymitquimica.com |

This data is compiled from chemical supplier information.

Unique Electronic and Steric Attributes Conferred by the 2,6-Bis(trifluoromethyl) Moiety

The substitution pattern of this compound gives rise to a combination of potent electronic and steric effects that dictate its reactivity.

Electronic Effects: The two trifluoromethyl groups are powerful electron-withdrawing groups, primarily through the inductive effect (-I effect). mdpi.com This has two major consequences. Firstly, they withdraw electron density from the aromatic ring, making it highly electron-deficient. This deactivates the ring towards electrophilic aromatic substitution reactions. libretexts.org Secondly, this inductive pull extends to the aldehyde group, increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde group potentially more reactive towards nucleophilic attack compared to non-fluorinated benzaldehyde.

Steric Effects: The placement of two trifluoromethyl groups in the ortho positions relative to the aldehyde creates significant steric hindrance. nih.govresearchgate.net The CF3 group is considerably bulkier than a hydrogen or even a methyl group. mdpi.com This steric congestion can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down or preventing reactions that would otherwise be facile. acs.org This steric shield can also influence the regioselectivity of reactions involving other parts of the molecule and may be exploited to direct synthetic outcomes. The interplay between the activating electronic effect on the carbonyl carbon and the deactivating steric hindrance makes this compound a fascinating substrate for studying chemical reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHRPFMCPJVSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460945 | |

| Record name | 2,6-bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118762-55-3 | |

| Record name | 2,6-bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of 2,6-Bis(trifluoromethyl)benzaldehyde Scaffolds

The construction of the this compound framework requires precise control over the introduction of the trifluoromethyl and formyl groups onto the aromatic ring. Various synthetic strategies have been developed to achieve this, ranging from direct fluorination and trifluoromethylation techniques to the formylation of pre-functionalized aromatic systems.

Direct C-H trifluoromethylation of aromatic compounds has emerged as a powerful tool in synthetic chemistry, offering a more streamlined approach compared to traditional multi-step methods. While direct bis-trifluoromethylation of benzaldehyde (B42025) at the 2 and 6 positions presents significant challenges due to the deactivating nature of the aldehyde and the first trifluoromethyl group, analogous syntheses provide insight into potential routes.

A notable strategy involves the formylation of a pre-existing bis(trifluoromethyl)benzene skeleton. For instance, the synthesis of the isomeric 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) has been achieved starting from 1,3-bis(trifluoromethyl)benzene (B1330116). google.com This transformation can be accomplished through a directed ortho-metalation followed by formylation. The process typically involves the use of a strong base such as n-butyllithium (n-BuLi) in the presence of a directing group or a sophisticated ligand system like 2,2,6,6-tetramethylpiperidine (B32323) (TMP). The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group. google.com This methodology, while demonstrated for the 2,4-isomer, represents a viable synthetic pathway for the 2,6-isomer, provided a suitable starting material like 1,3-bis(trifluoromethyl)benzene is used.

The reaction conditions for such a synthesis are critical and are summarized in the table below, based on the synthesis of the 2,4-isomer.

| Reagent/Condition | Role/Parameter | Details |

| 1,3-Bis(trifluoromethyl)benzene | Starting Material | The foundational aromatic scaffold. |

| n-BuLi | Lithiating Agent | A strong base for deprotonation. |

| 2,2,6,6-Tetramethylpiperidine | Catalyst/Ligand | Facilitates directed metalation. |

| N,N-Dimethylformamide (DMF) | Formylating Agent | Source of the aldehyde group. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous solvent for the reaction. |

| Temperature | Reaction Parameter | Typically conducted at low temperatures, such as -30 to 0 °C. google.com |

Another approach in the broader context of synthesizing trifluoromethylated benzaldehydes involves the hydrolysis of gem-difluoro or -dichloro precursors. For example, o-trifluoromethyl benzaldehyde can be prepared from o-trifluoromethyl benzal fluoride (B91410) by hydrolysis with concentrated sulfuric acid. google.comgoogle.com This suggests that a precursor like 2,6-bis(trifluoromethyl)benzylidene fluoride could be a viable intermediate for the synthesis of the target compound.

The Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation, is a cornerstone reaction for the synthesis of chalcones and their analogs. wikipedia.orgtaylorandfrancis.com This reaction involves the condensation of an aromatic aldehyde with a ketone, typically in the presence of a base or acid catalyst. taylorandfrancis.com The presence of a trifluoromethyl group on the benzaldehyde ring can significantly influence the reactivity of the carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.

In the synthesis of chalcone (B49325) analogs, a 2-(trifluoromethyl)benzaldehyde (B1295035) derivative can be reacted with an acetophenone (B1666503) or a related ketone. The general scheme for this reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the trifluoromethyl-substituted benzaldehyde. nih.gov Subsequent dehydration of the aldol addition product leads to the formation of the α,β-unsaturated ketone characteristic of the chalcone scaffold. nih.gov

The synthesis of various chalcones from substituted benzaldehydes has been extensively reported, with reaction conditions often involving the use of sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. sapub.org Solvent-free conditions using microwave activation have also been successfully employed to synthesize fluorine-substituted chalcones, often resulting in higher yields and shorter reaction times. sapub.org

The following table outlines typical conditions for a Claisen-Schmidt condensation reaction for the synthesis of a chalcone analog from a substituted benzaldehyde.

| Reactant/Reagent | Role | Example |

| 2-(Trifluoromethyl)benzaldehyde derivative | Electrophile | The aromatic aldehyde component. |

| Acetophenone derivative | Nucleophile precursor | The ketone component. |

| Sodium Hydroxide (NaOH) | Base Catalyst | To generate the enolate. |

| Ethanol | Solvent | A common solvent for the reaction. |

| Microwave Irradiation | Energy Source | An alternative to conventional heating. |

The versatility of this reaction allows for the synthesis of a wide array of chalcone analogs with diverse substitution patterns on both aromatic rings, which can then serve as precursors for more complex heterocyclic compounds.

Precursor Role in Complex Molecular Synthesis

This compound is a valuable building block for the synthesis of more elaborate molecular architectures, owing to the reactive aldehyde functionality and the unique properties conferred by the trifluoromethyl groups. One important class of derivatives are hydrazides, which are key intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.

The conversion of a benzaldehyde to a benzohydrazide (B10538) typically proceeds through a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by reaction with hydrazine (B178648). However, a more direct route to a related class of compounds, hydrazones, involves the direct condensation of the aldehyde with hydrazine or a substituted hydrazine. doubtnut.com These hydrazones can be considered as precursors or analogs to benzohydrazides and are themselves important synthetic intermediates.

The synthesis of the hydrazone of 2,4-bis(trifluoromethyl)benzaldehyde has been documented, providing a clear precedent for the derivatization of the 2,6-isomer. google.com This reaction involves treating the aldehyde with hydrazine hydrate (B1144303), often in a solvent such as methanol (B129727) or THF, at room temperature. google.com The reaction is generally efficient and proceeds under mild conditions.

The general reaction for the formation of a hydrazone from a substituted benzaldehyde is as follows:

Ar-CHO + H₂N-NH₂ → Ar-CH=N-NH₂ + H₂O doubtnut.com

This reaction is a condensation reaction where the nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.gov

The resulting 2,6-bis(trifluoromethyl)benzylidenehydrazone can be a key intermediate for further synthetic transformations. For instance, it can undergo cyclization reactions to form various heterocyclic systems or be reduced to form the corresponding hydrazine, which is a precursor to the benzohydrazide. The synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine has been achieved through the catalytic hydrogenation of the corresponding hydrazone using a palladium on carbon (Pd/C) catalyst. google.com

The following table summarizes the derivatization of a bis(trifluoromethyl)benzaldehyde to its hydrazone and subsequent hydrazine derivative, based on the synthesis of the 2,4-isomer. google.com

| Reactant/Reagent | Role | Product |

| 2,4-Bis(trifluoromethyl)benzaldehyde | Starting Material | - |

| Hydrazine Hydrate | Nucleophile | 2,4-Bis(trifluoromethyl)benzylidenehydrazone |

| Pd/C, H₂ | Catalyst, Reducing Agent | 2,4-Bis(trifluoromethyl)benzylhydrazine |

These synthetic transformations highlight the utility of this compound as a precursor for accessing a range of complex molecules with potential applications in various fields of chemistry.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Character of the Aldehyde Functionality Enhanced by Bis-Trifluoromethyl Substitution

The two trifluoromethyl groups at the ortho-positions of 2,6-bis(trifluoromethyl)benzaldehyde profoundly enhance the electrophilic character of the aldehyde's carbonyl carbon. This is a consequence of the strong inductive electron-withdrawing effect (-I effect) of the CF₃ groups. The fluorine atoms, being highly electronegative, pull electron density away from the benzene (B151609) ring and, by extension, from the aldehyde group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles.

While direct quantitative studies on the electrophilicity of this compound are not extensively documented, a comparison with related compounds illustrates this principle. For instance, the isomeric 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) is known to have a highly electron-deficient aromatic system, which significantly enhances the electrophilic character of its carbonyl group, making it highly reactive towards nucleophilic additions. A similar, if not more pronounced, effect is expected for the 2,6-isomer due to the closer proximity of the electron-withdrawing groups to the reaction center.

The enhanced electrophilicity can be qualitatively compared as shown in the table below:

| Compound | Substituent Effects | Expected Relative Electrophilicity of Carbonyl Carbon |

| Benzaldehyde (B42025) | None | Baseline |

| 4-Nitrobenzaldehyde | Strong -I, -M effect | High |

| 3,5-Bis(trifluoromethyl)benzaldehyde | Strong -I effect from two meta CF₃ groups | Very High |

| This compound | Strong -I effect from two ortho CF₃ groups | Exceptionally High |

This table is illustrative and based on established principles of organic chemistry.

Stereoelectronic Effects of Ortho-Trifluoromethyl Groups on Reaction Pathways

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons in orbitals on the outcome of a chemical reaction. In this compound, the two bulky and electron-withdrawing CF₃ groups in the ortho positions exert significant stereoelectronic control over reaction pathways.

The ortho-trifluoromethyl groups have a dual impact on nucleophilic additions to the carbonyl group. Electronically, they enhance the electrophilicity of the carbonyl carbon, which should, in principle, accelerate nucleophilic attack. However, sterically, they create significant hindrance around the reaction center. This steric congestion can impede the approach of bulky nucleophiles, thereby slowing down the reaction rate. The outcome of a nucleophilic addition reaction on this compound is therefore a balance between these activating electronic effects and deactivating steric effects.

For smaller nucleophiles, the electronic activation is likely to be the dominant factor, leading to rapid addition. For larger nucleophiles, the steric hindrance may become the rate-limiting factor. This interplay can be exploited to achieve selectivity in reactions.

In carbon-carbon bond forming reactions, such as Grignard or Wittig reactions, the stereoelectronic effects of the ortho-trifluoromethyl groups are particularly pronounced. The steric bulk of these groups can influence the stereochemical outcome of reactions by directing the approach of the incoming reagent.

For example, in a Wittig reaction, the formation of the cis- or trans-alkene product is influenced by the steric environment around the aldehyde. The bulky ortho-substituents in this compound would be expected to favor the formation of the E-alkene (trans) to minimize steric strain in the transition state.

A summary of the expected stereoelectronic influences is presented below:

| Reaction Type | Electronic Effect of o-CF₃ Groups | Steric Effect of o-CF₃ Groups | Expected Outcome |

| Nucleophilic Addition (small nucleophile) | Activation | Minor hindrance | Favorable reaction |

| Nucleophilic Addition (bulky nucleophile) | Activation | Significant hindrance | Potentially slow or no reaction |

| Wittig Reaction | Activation | Directs stereochemistry | Favors E-alkene formation |

This table is based on general principles of stereoelectronic effects and may vary depending on specific reaction conditions.

Oxidation and Reduction Pathways of the Aldehyde Moiety in Highly Fluorinated Systems

The aldehyde group of this compound can undergo both oxidation and reduction, though the reactivity is modulated by the strongly electron-withdrawing nature of the ortho-substituents.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,6-bis(trifluoromethyl)benzoic acid. However, the electron-deficient nature of the aromatic ring can make the aldehyde less susceptible to certain oxidative conditions compared to electron-rich benzaldehydes. Strong oxidizing agents are typically required to effect this transformation.

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2,6-bis(trifluoromethyl)benzyl alcohol. The high electrophilicity of the carbonyl carbon makes it a good substrate for hydride-donating reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction is generally an efficient process.

The typical oxidation and reduction pathways are summarized in the following table:

| Transformation | Reagents | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2,6-Bis(trifluoromethyl)benzoic acid |

| Reduction | Hydride reducing agents (e.g., NaBH₄, LiAlH₄) | 2,6-Bis(trifluoromethyl)benzyl alcohol |

It is important to note that due to the high fluorine content, side reactions or unexpected reactivity might be observed under certain conditions, and reaction pathways should be carefully considered and empirically determined.

Derivatization and Functionalization Studies

Synthesis of Schiff Bases and Imines for Subsequent Transformations

The condensation reaction between an aldehyde and a primary amine to form a Schiff base, or imine, is a fundamental transformation in organic chemistry. ijacskros.com These reactions typically involve mixing the aldehyde and amine in a suitable solvent, such as ethanol, and heating the mixture under reflux to drive the reaction to completion through the removal of water. nih.govresearchgate.net The resulting carbon-nitrogen double bond (azomethine group) in the Schiff base is a valuable functional group for further synthetic manipulations. nih.gov

While specific studies detailing the synthesis of Schiff bases from 2,6-bis(trifluoromethyl)benzaldehyde are not extensively documented in the provided results, the general methodology is widely applicable. The reaction proceeds via nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. The high reactivity of the aldehyde facilitates this transformation. These resulting imines can serve as intermediates for synthesizing more complex molecules, including various heterocyclic compounds and α-trifluoromethyl amines. nih.gov

Table 1: General Synthesis of Schiff Bases from Benzaldehyde (B42025) Derivatives

| Aldehyde Reactant | Amine Reactant | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Ethanol, Reflux | Schiff Base / Imine |

| 2-Hydroxy-3-ethoxybenzaldehyde | 3-(Trifluoromethyl)aniline | Absolute EtOH, Reflux, 2-3h | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

Formation of Hydrazones and Related Nitrogen-Containing Derivatives

Similar to the formation of imines, this compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is a cornerstone for creating molecules with nitrogen-nitrogen single bonds. A closely related compound, 2,4-bis(trifluoromethyl)benzaldehyde (B1301067), has been shown to react with hydrazine hydrate (B1144303) at room temperature in a solvent like methanol (B129727) or THF to produce the corresponding 2,4-bis(trifluoromethyl)benzylhydrazone. google.com This process is directly analogous to the expected reaction for the 2,6-isomer.

These hydrazone derivatives are stable compounds and can be used as intermediates in further synthetic steps. nih.gov For instance, the catalytic hydrogenation of a hydrazone can reduce the C=N double bond to yield a hydrazine, as demonstrated in the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine from its hydrazone precursor using a Palladium on carbon (Pd/C) catalyst. google.com

Table 2: Synthesis of Hydrazone from a Bis(trifluoromethyl)benzaldehyde Analog

| Aldehyde Reactant | Hydrazine Reactant | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2,4-Bis(trifluoromethyl)benzaldehyde | Hydrazine Hydrate | Methanol or THF | Normal Temperature and Pressure | 2,4-Bis(trifluoromethyl)benzylhydrazone |

Introduction of the 2,6-Bis(trifluoromethyl)benzyl Group into Diverse Organic Frameworks

The 2,6-bis(trifluoromethyl)benzyl group can be incorporated into various organic molecules, imparting properties such as increased lipophilicity and metabolic stability. nbinno.com One strategy to achieve this involves the initial formation of an imine or hydrazone from this compound, followed by reduction of the C=N bond to form the corresponding amine or hydrazine, thus stably incorporating the benzyl (B1604629) moiety. google.com

Another advanced application is seen in carbohydrate chemistry, where trifluoromethyl-substituted benzyl groups are used as protecting groups for hydroxyl functions on sugar rings. nih.gov Studies on glucosyl imidate donors have shown that substituting benzyl groups with trifluoromethylated analogs, such as the 3,5-bis-trifluoromethylbenzyl group, significantly enhances the 1,2-cis-selectivity in glycosylation reactions with reactive alcohols. nih.gov This is attributed to the electronic effects of the trifluoromethyl groups. The use of a 2,6-bis(trifluoromethyl)benzyl group would be expected to have a similar, if not more pronounced, electronic influence on reaction stereoselectivity. This demonstrates a sophisticated method for introducing this specific benzyl group into complex biomolecules to control synthetic outcomes. nih.gov

Table 3: Application of Trifluoromethyl-Substituted Benzyl Groups in Glycosylation

| Protecting Group | Glycosyl Donor Type | Activator | Observed Effect |

|---|---|---|---|

| Benzyl (Bn) | Glucosyl Imidate | TMS-I | Baseline Selectivity |

| 4-Trifluoromethylbenzyl (CF₃Bn) | Glucosyl Imidate | TMS-I | Increased 1,2-cis-selectivity |

| 3,5-Bis-Trifluoromethylbenzyl (3,5-bis-CF₃Bn) | Glucosyl Imidate | TMS-I | Substantial increase in 1,2-cis-selectivity |

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Building Block for Complex Molecules in Multistep Syntheses

In the realm of organic chemistry, the strategic assembly of complex molecules often relies on the use of versatile building blocks that introduce specific functionalities or structural motifs. Trifluoromethylated benzaldehydes, including the 2,6-bis(trifluoromethyl) isomer, are recognized as indispensable intermediates in the synthesis of a wide array of therapeutic agents and agrochemicals. nbinno.com The incorporation of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these building blocks crucial in medicinal chemistry. nbinno.comlew.ro

While specific multistep syntheses employing 2,6-bis(trifluoromethyl)benzaldehyde are often proprietary or detailed in specialized literature, the utility of its isomers is well-documented, highlighting the potential of this structural class. For instance, the related compound 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) is a key starting material in the multi-step synthesis of pharmaceutical compounds. guidechem.com The aldehyde group provides a reactive handle for a variety of transformations, such as aldol (B89426) condensations, Grignard reactions, and reductive aminations, allowing for the construction of intricate molecular frameworks. The two -CF₃ groups on the this compound molecule can exert significant steric and electronic influence on these reactions, potentially leading to unique stereochemical outcomes and stabilizing the resulting products. This makes it a powerful tool for chemists aiming to create complex, highly fluorinated target molecules. researchgate.net

Role in the Design of Specialty Chemicals and Functional Materials

The unique electronic profile of this compound, characterized by the strong electron-withdrawing nature of the two -CF₃ groups, makes it an attractive component for the design of specialty chemicals and functional materials with specific electronic and optical properties.

Chalcones, or α,β-unsaturated ketones, are a class of organic compounds extensively studied for their applications in optoelectronics and materials science due to their conjugated π-systems. researchgate.netusd.ac.id These molecules are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde (B42025) derivative and an acetophenone (B1666503). jetir.orgrjlbpcs.comnih.gov

The use of highly fluorinated benzaldehydes, such as this compound, in this condensation reaction is a promising strategy for creating novel chalcone (B49325) derivatives with enhanced optoelectronic properties. The electron-withdrawing -CF₃ groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting chalcone. This modification can lead to materials with improved electron-transport capabilities and greater stability, which are desirable traits for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The general synthesis scheme for such chalcones is presented below.

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Potential Application |

| Substituted Benzaldehyde | Substituted Acetophenone | Claisen-Schmidt Condensation | Chalcone | Optoelectronics, Sunscreen Agents |

Photoswitches are molecules that can reversibly isomerize between two states upon light irradiation, making them key components in smart materials, data storage, and photopharmacology. nih.gov Azoheteroarenes, where one aryl group of a traditional azobenzene (B91143) is replaced by a heterocycle like pyrazole (B372694), have emerged as a superior class of photoswitches. acs.org

Research has demonstrated that the introduction of trifluoromethyl groups onto the pyrazole ring of these photoswitches has a profound and beneficial impact on their performance. nih.gov Specifically, arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles exhibit exceptionally long thermal half-lives of their metastable Z-isomer (on the order of days), a critical property for applications requiring stable information storage. nih.gov The -CF₃ groups stabilize the Z-isomer, preventing rapid thermal relaxation back to the more stable E-isomer. nih.govresearchgate.net

Given these findings, this compound represents a logical building block for creating the aryl portion of new azoheteroarene photoswitches. By synthesizing an aniline (B41778) derivative from this benzaldehyde and subsequently coupling it to a pyrazole or other heterocycle, researchers can design novel photoswitches. The two ortho -CF₃ groups on the phenyl ring would be expected to further modulate the electronic properties and steric environment of the azo bridge, potentially leading to even greater separation of the absorption bands of the two isomers and enhanced control over the photoswitching process. epfl.chchemrxiv.org

Table 2: Properties of Trifluoromethylated Arylazopyrazole Photoswitches

| Compound Class | Key Feature | Impact on Photoswitching | Reference |

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | Two -CF₃ groups on the pyrazole ring | Very long half-life of the Z-isomer (days) | nih.gov |

| General Azoheteroarenes | Replacement of benzene (B151609) with a heterocycle | Improved properties over azobenzenes, such as more complete conversion between isomers | acs.org |

Precursors for Novel Fluorinated Organic Materials with Tailored Properties

This compound is an ideal precursor for a variety of novel fluorinated materials. Its aldehyde functionality allows it to be readily incorporated into polymer backbones or used to functionalize surfaces through various chemical reactions. For example, it can be used to synthesize fluorinated polyimides, polyesters, or epoxy resins. The presence of two bulky -CF₃ groups in the ortho positions provides steric shielding to the polymer chain, which can inhibit degradation pathways and enhance thermal stability. Furthermore, the strong electron-withdrawing nature of the -CF₃ groups can impart unique optical and dielectric properties to the final materials, making them suitable for advanced coatings, specialized plastics, and electronic components. nbinno.com

Catalysis and Ligand Development

Design of Ligands Incorporating the 2,6-Bis(trifluoromethyl)benzaldehyde Framework

The 2,6-bis(trifluoromethyl)phenyl moiety is a cornerstone in the design of advanced ligands for transition-metal catalysis. The significant steric presence of the dual CF3 groups establishes a well-defined chiral pocket around a metal center, facilitating high levels of stereocontrol in asymmetric reactions. Concurrently, the potent electron-withdrawing nature of these groups modifies the electronic environment of the metal, thereby influencing its catalytic efficacy.

A prominent application is in the development of phosphine (B1218219) ligands. For example, phosphine–borane derivatives containing trifluoromethylphenyl groups have been synthesized and evaluated for their biological activity. mdpi.com Similarly, phosphinoyl-based ligands decorated with trifluoromethyl groups have been created for coordination with lanthanide ions, demonstrating the versatility of this framework in tuning ligand properties for specific metal interactions. nih.govornl.gov The electronic properties imparted by the trifluoromethyl groups can be crucial in promoting key steps in catalytic cycles, such as reductive elimination in cross-coupling reactions. researchgate.net

Furthermore, this framework is integral to the design of N-heterocyclic carbene (NHC) and borate-based ligands. Attaching the 2,6-bis(trifluoromethyl)phenyl group to NHCs enhances the stability and catalytic output of the corresponding metal complexes. These bulky substituents shield the metal center and create a specific steric landscape to direct reaction selectivity. In a similar vein, electron-deficient bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands have been used in novel platinum(II) complexes, showcasing the broad utility of trifluoromethyl groups in creating electronically poor ligands that can influence the photophysical properties of metal complexes. nih.gov

Development of Organocatalysts and Metal-Catalyst Components Utilizing the Bis(trifluoromethyl)benzaldehyde Scaffolds

The this compound scaffold is not only a precursor for ligands but also a direct component in the synthesis of innovative organocatalysts and metal-catalyst systems. The aldehyde group provides a versatile handle for chemical elaboration, enabling the assembly of complex catalytic structures.

In the field of organocatalysis, which utilizes small organic molecules to catalyze reactions, derivatives of this scaffold have proven highly effective. For instance, the 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in hydrogen-bond donating catalysts, such as in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has seen extensive use in promoting a wide array of organic transformations. Chiral organocatalysts derived from this framework, such as those based on proline or diamine backbones, leverage the steric and electronic features of the bis(trifluoromethyl)phenyl group to achieve high enantioselectivity in reactions like Michael additions and α-alkylations of aldehydes. researchgate.netsoton.ac.uk

In metal-based catalysis, the scaffold is employed to construct essential components of larger systems. For example, it can be transformed into diimine or bis(oxazoline) ligands, which can then be coordinated with metals like copper or palladium. These complexes have demonstrated utility in various catalytic processes, including asymmetric radical carbocyanation reactions. acs.org The strategic placement of the trifluoromethyl groups is essential for creating a defined chiral environment around the metal, which is paramount for achieving high stereoselectivity. beilstein-journals.org

Applications in Enantioselective Synthesis and Asymmetric Catalysis

The principal motivation for using the this compound framework in catalyst design is to achieve high enantioselectivity in asymmetric synthesis. The sterically demanding and well-defined chiral environment created by the ortho-trifluoromethyl groups is highly effective in differentiating between the prochiral faces of a substrate.

Catalysts incorporating this moiety have been successfully applied in a range of enantioselective transformations, including hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. For example, chiral phosphine ligands featuring the bis(trifluoromethyl)phenyl group have been used in ruthenium-catalyzed asymmetric hydrogenation of ketones and olefins. researchgate.net In organocatalysis, derivatives have been used for the enantioselective α-trifluoromethylation of aldehydes and the asymmetric homologation of boronic acids, leading to valuable chiral trifluoromethylated products. nih.govnih.gov

The effectiveness of these catalysts is demonstrated by the high levels of enantiomeric excess (ee) and diastereoselectivity achieved in various reactions. For instance, an organocatalytic asymmetric [3 + 2] cycloaddition to form molecules with vicinal bis(trifluoromethyl)-substituents proceeded with excellent stereocontrol, achieving >20:1 diastereomeric ratio and up to 99% ee. nih.gov Similarly, palladium-catalyzed N-allylation to form N-C axially chiral sulfonamides has been accomplished with good enantioselectivity. nih.gov

Below is a data table summarizing the performance of selected catalysts derived from or incorporating the bis(trifluoromethyl)phenyl motif in various asymmetric reactions.

| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Asymmetric [3 + 2] Cycloaddition | Organocatalyst | β-trifluoromethyl enones | High | Up to 99 |

| Asymmetric N-Allylation | (S,S)-Trost ligand-(allyl-PdCl)₂ | N-(2-arylethynyl-6-methylphenyl)sulfonamides | Good | Up to 92 nih.gov |

| Asymmetric Trifluoromethylation | Chiral Amine + Photoredox Catalyst | Aldehydes | Up to 89 | Up to 95 nih.gov |

| Asymmetric Hydrogenation | Ru(II)-Chiral Diphosphine | β-Ketoesters | Up to 100 | >99 nih.gov |

| Asymmetric Homologation | Chiral BINOL derivative | Aryl/Alkyl Boronic Esters | Up to 94 | Up to 94 nih.gov |

Computational and Theoretical Studies on Electronic Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory, Natural Bond Orbital Analysis, Frontier Molecular Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this field, providing a balance between accuracy and computational cost for molecules of this size.

Electronic Density Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map of 2,6-Bis(trifluoromethyl)benzaldehyde would likely show a region of negative potential (typically colored red or yellow) around the oxygen atom of the aldehyde group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the electron-deficient aromatic ring, highlighting areas prone to nucleophilic attack.

Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors, derived from conceptual DFT, help in quantifying the reactivity of different sites within a molecule. Fukui functions are local reactivity descriptors that indicate the propensity of a specific atomic site to undergo a nucleophilic, electrophilic, or radical attack. For this compound, these calculations could pinpoint which atoms are most susceptible to different types of chemical reactions.

Prediction of Non-Linear Optical Properties (First-Order Hyperpolarizability)

Computational methods can predict the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. While specific calculations for this compound are not available, DFT has been successfully used to calculate these properties for other benzaldehyde (B42025) derivatives. jespublication.com Such a study would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors.

Below is a hypothetical data table illustrating the kind of results that would be generated from such a DFT calculation for NLO properties, with values for urea (B33335) provided as a common reference.

| Parameter | Calculated Value for this compound | Reference Value (Urea) |

|---|---|---|

| Dipole Moment (μ) [Debye] | Data not available | 1.37 |

| Mean Polarizability (α) [esu] | Data not available | Data not available |

| First-Order Hyperpolarizability (β) [esu] | Data not available | 0.37 x 10-30 |

Molecular Modeling and Docking Studies for Elucidating Molecular Interactions (drawing from related enzyme inhibitors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for understanding how a ligand might interact with the active site of a protein. Given the prevalence of trifluoromethylated compounds in pharmaceuticals, docking studies could explore the potential of this compound or its derivatives as enzyme inhibitors. Such studies would predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in an enzyme's active site.

Reaction Mechanism Elucidation through Advanced Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and calculating reaction energy pathways. montclair.edumontclair.edu For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, DFT calculations could be employed to:

Model the reaction step-by-step.

Calculate the activation energies for each step.

For example, a computational study on the ruthenium hydride-catalyzed addition of benzaldehyde to dienes has demonstrated the power of DFT in mapping out the most favorable reaction pathway and identifying the rate-determining step. nih.gov A similar approach could provide a detailed understanding of the mechanisms governing the reactivity of this compound.

Spectroscopic Characterization Techniques in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically ¹H, ¹³C, and ¹⁹F NMR for structural confirmation and electronic environment analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2,6-bis(trifluoromethyl)benzaldehyde. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous confirmation of the connectivity and electronic environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehydic and aromatic protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 10.0-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region will display signals for the three protons on the benzene (B151609) ring. The proton at the C4 position would likely appear as a triplet, while the protons at the C3 and C5 positions would appear as a doublet, reflecting their coupling patterns.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region of δ 185-195 ppm. The carbon atoms of the trifluoromethyl groups appear as quartets due to coupling with the three fluorine atoms (¹JCF). The aromatic carbons also show distinct signals, with the carbons directly bonded to the electron-withdrawing trifluoromethyl groups (C2 and C6) being significantly deshielded.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp singlet is expected. This is because the two trifluoromethyl groups are chemically and magnetically equivalent due to the symmetry of the molecule. The chemical shift for CF₃ groups attached to an aromatic ring typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. beilstein-journals.orgbeilstein-journals.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~10.3 | Singlet (s) | Aldehyde (-CHO) |

| ¹H | ~8.0-8.2 | Doublet (d) | Aromatic C3-H, C5-H |

| ¹H | ~7.8-7.9 | Triplet (t) | Aromatic C4-H |

| ¹³C | ~190 | Singlet (s) | Carbonyl (C=O) |

| ¹³C | ~135 | Singlet (s) | Aromatic C1 |

| ¹³C | ~132 (q) | Quartet (q) | Aromatic C2, C6 |

| ¹³C | ~130 | Singlet (s) | Aromatic C3, C5 |

| ¹³C | ~134 | Singlet (s) | Aromatic C4 |

| ¹³C | ~122 (q) | Quartet (q) | Trifluoromethyl (-CF₃) |

| ¹⁹F | ~ -63 | Singlet (s) | Trifluoromethyl (-CF₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₉H₄F₆O, corresponding to a molecular weight of 242.12 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 242. The fragmentation of aromatic aldehydes is well-characterized. whitman.edu Common fragmentation pathways for this molecule would include:

Loss of a hydrogen radical (H•): This results in a prominent [M-1]⁺ peak at m/z 241.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group leads to the formation of a [M-29]⁺ ion at m/z 213.

Loss of a trifluoromethyl radical (•CF₃): The cleavage of a C-CF₃ bond would produce a [M-69]⁺ fragment ion at m/z 173.

Further fragmentation of these primary ions can also occur, providing a unique fingerprint for the compound's identification.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 242 | [C₉H₄F₆O]⁺ | (Molecular Ion) |

| 241 | [C₉H₃F₆O]⁺ | H• |

| 213 | [C₈H₄F₆]⁺ | •CHO |

| 173 | [C₈H₄F₃O]⁺ | •CF₃ |

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy (FT-IR) and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, is crucial for identifying the functional groups within this compound.

FT-IR Spectroscopy: The FT-IR spectrum provides clear evidence for the key structural features. The most characteristic absorption is the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1700-1720 cm⁻¹. docbrown.info The presence of the aromatic ring is confirmed by C=C stretching vibrations between 1450 and 1600 cm⁻¹ and aromatic C-H stretching vibrations typically above 3000 cm⁻¹. researchgate.net Another dominant feature is the very strong and broad absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups, typically found in the 1100-1350 cm⁻¹ range. The aldehydic C-H stretch usually appears as two weaker bands between 2700 and 2900 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations are often more intense in the Raman spectrum compared to the FT-IR spectrum. The symmetric vibrations of the C-CF₃ bonds are also readily observed.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman | Medium-Weak |

| Aldehydic C-H Stretch | ~2720, ~2820 | FT-IR | Weak |

| Carbonyl (C=O) Stretch | ~1710 | FT-IR, Raman | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman | Medium-Strong |

| C-F Stretch | 1100 - 1350 | FT-IR | Very Strong |

X-ray Diffraction Analysis for Solid-State Structural Determination and Intermolecular Interactions

X-ray diffraction analysis of a single crystal would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for precise measurement of bond lengths, bond angles, and torsional angles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-bis(trifluoromethyl)benzaldehyde, and what are their comparative advantages?

- The compound is commonly synthesized via Friedel-Crafts acylation or halogenation of pre-substituted benzene derivatives. For example, trifluoromethylation of 2,6-dimethylbenzaldehyde using sulfur tetrafluoride (SF₄) or trifluoromethyl iodide (CF₃I) under catalytic conditions yields the target compound . Another route involves oxidation of 2,6-bis(trifluoromethyl)benzyl alcohol with pyridinium chlorochromate (PCC) in dichloromethane, achieving >80% yield . Key advantages include modularity for introducing substituents and scalability for gram-scale production.

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃, CF₃COCl, 0–5°C | 65–75 | Requires anhydrous conditions |

| Trifluoromethylation | SF₄, CuI, DMF, 80°C | 70–85 | High toxicity of SF₄ |

| Oxidation of benzyl alcohol | PCC, CH₂Cl₂, RT | 80–90 | Sensitive to overoxidation |

Q. How can researchers characterize this compound using spectroscopic techniques?

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 10.2–10.5 ppm, while the trifluoromethyl groups show no splitting due to symmetry. Aromatic protons are absent due to substitution .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ (NIST IR data) .

- Mass Spectrometry : Molecular ion peak at m/z 242.11 (M⁺) with fragmentation patterns consistent with loss of CO (Δ m/z 28) .

Q. What are the stability considerations for storing this compound?

- The compound is hygroscopic and prone to oxidation. Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Purity degradation >5% occurs after 6 months at RT .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic additions to this compound?

- The electron-withdrawing trifluoromethyl groups deactivate the aldehyde, requiring strong nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF₃·Et₂O). For example, allylation with allyltrimethylsilane in CH₂Cl₂ at –78°C achieves 75% yield . Steric hindrance from the 2,6-substituents necessitates prolonged reaction times (24–48 hrs) .

Q. What mechanisms explain contradictory reactivity in cross-coupling reactions involving this compound?

- Despite its electron-deficient aromatic ring, Suzuki-Miyaura coupling with aryl boronic acids often fails due to poor oxidative addition of Pd(0) catalysts. Alternative methods like Ullmann coupling with CuI/1,10-phenanthroline at 120°C show moderate success (40–50% yield) . Contradictions arise from competing dehalogenation pathways under Pd catalysis .

Q. How do steric and electronic effects influence its use in multicomponent reactions (MCRs)?

- In a five-component reaction with 4-fluoroaniline and ethyl acetoacetate, the aldehyde participates in Knoevenagel condensation followed by Michael addition. The trifluoromethyl groups stabilize intermediate enolates but slow cyclization steps, requiring microwave irradiation (100°C, 30 min) to achieve 85% yield .

Table 2: Key Challenges in MCRs

| Challenge | Mitigation Strategy | Outcome |

|---|---|---|

| Steric hindrance | Microwave-assisted synthesis | Faster cyclization |

| Electron deficiency | Use electron-rich co-reagents | Enhanced nucleophilicity |

Q. How can researchers resolve discrepancies in spectroscopic data between experimental and computational models?

- Discrepancies in ¹⁹F NMR chemical shifts (e.g., calculated vs. observed Δδ >1 ppm) arise from solvent effects or inadequate DFT functionals. Use polarizable continuum models (PCM) with B3LYP/6-311+G(d,p) basis sets to improve accuracy . Cross-validate with X-ray crystallography when possible .

Methodological Notes

- Contradiction Handling : Conflicting reports on catalytic hydrogenation yields (30–70%) may stem from varying catalyst loading (5–10% Pd/C) or H₂ pressure (1–3 atm). Systematic optimization is recommended .

- Safety Protocols : Handle SF₄ and CF₃I in fume hoods with PFPE-coated gloves due to acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.